Coupling Efficiency in Microwave-Assisted SPPS: Fmoc-Aib-OH vs. Fmoc-N-Me-Ala-OH
In microwave-assisted SPPS, the incorporation of Fmoc-Aib-OH leads to superior crude peptide purity compared to the incorporation of the similarly hindered Fmoc-N-Me-Ala-OH, demonstrating a significant difference in the synthetic outcome of peptides containing these two residues. The data shows that for a model peptide containing two consecutive Aib residues, a final purity of 95% is achieved, while the analogous peptide with N-Me-Ala residues only reaches 86% purity under identical conditions [1].
| Evidence Dimension | Crude Peptide Purity (%) |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 86% for peptide containing Fmoc-N-Me-Ala-OH (N-methylalanine) |
| Quantified Difference | 9 percentage points higher purity for the Aib-containing peptide |
| Conditions | Microwave-assisted Fmoc SPPS using DIC/Oxyma Pure; Peptide sequence VQAibAibIDYING-OH vs VQ(N-Me-A)(N-Me-A)IDYING-OH |
Why This Matters
This 9% higher crude purity for the Aib-containing peptide reduces the purification burden and increases overall yield, directly impacting the cost and time efficiency of research-scale peptide production.
- [1] CEM Corporation. "Microwave-Assisted Solid-Phase Peptide Synthesis of Sterically Hindered and Non-Standard Amino Acids." Application Note, 2022. View Source
